Product packaging for 2-Fluoro-5-methylbenzaldehyde(Cat. No.:CAS No. 93249-44-6)

2-Fluoro-5-methylbenzaldehyde

Cat. No.: B1307339
CAS No.: 93249-44-6
M. Wt: 138.14 g/mol
InChI Key: QAWILFXCNRBMDF-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Aldehyde Chemistry Research

Fluorinated aromatic aldehydes represent a crucial class of compounds in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly influence a molecule's reactivity, conformational preferences, and biological activity. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability of drug candidates. chemimpex.com

Within this context, 2-Fluoro-5-methylbenzaldehyde serves as a versatile building block. atomfair.com The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the fluoro and methyl groups on the aromatic ring further modulates this reactivity and provides specific points for further functionalization. Researchers utilize these characteristics to construct more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Research Rationale and Scope for this compound Investigations

The primary rationale for investigating this compound stems from its utility as a synthetic intermediate. Research has demonstrated its application in the preparation of various heterocyclic compounds and other complex organic molecules. For instance, it can be used as a starting material in multi-step syntheses to produce compounds with potential biological activity. rsc.org

The scope of research involving this compound is expanding. Current investigations focus on developing novel synthetic methodologies that utilize this compound to access new chemical space. This includes its use in palladium-catalyzed cross-coupling reactions, condensation reactions to form Schiff bases, and as a precursor for the synthesis of various substituted aromatic derivatives. The insights gained from these studies contribute to the broader understanding of the chemistry of fluorinated compounds and their potential applications in materials science and drug discovery.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, application, and reactivity in synthetic chemistry.

PropertyValue
CAS Number 93249-44-6
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol chemical-suppliers.eu
Appearance Liquid sigmaaldrich.com
Boiling Point 89 °C at 15 mm Hg chemical-suppliers.eu
Density 1.129 g/mL at 25 °C chemical-suppliers.eu
Flash Point 178 °F chemical-suppliers.eu
Purity Typically ≥97% sigmaaldrich.com
Storage Room temperature chemical-suppliers.eu

This table is interactive. Users can sort and filter the data.

Detailed Research Findings

Recent research has highlighted the utility of this compound in the synthesis of complex organic molecules. One notable study details its use as a precursor in a multi-step synthesis to generate substituted 2-(diallylamino)-5-methylbenzaldehyde. rsc.org In this process, this compound is reacted with diallylamine (B93489) in the presence of potassium carbonate in N,N-Dimethylformamide (DMF) at reflux. rsc.org This reaction proceeds via a nucleophilic aromatic substitution, where the diallylamine displaces the fluorine atom. The resulting product can then undergo further intramolecular cyclization reactions to form novel heterocyclic scaffolds. rsc.org

Another area of investigation involves the modification of the aldehyde group. Standard organic transformations can be applied to this compound to yield a variety of derivatives. For example, oxidation of the aldehyde can produce 2-fluoro-5-methylbenzoic acid, while reduction can yield 2-fluoro-5-methylbenzyl alcohol. These derivatives serve as important intermediates for the synthesis of other functionalized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO B1307339 2-Fluoro-5-methylbenzaldehyde CAS No. 93249-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWILFXCNRBMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390961
Record name 2-Fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-44-6
Record name 2-Fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methylbenzaldehyde
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Theoretical and Computational Investigations of 2 Fluoro 5 Methylbenzaldehyde

Electronic Structure and Reactivity Analysis

Charge Distribution and Mulliken Atomic Charge Calculations

The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a computational method used to estimate partial atomic charges, providing a quantitative picture of this charge distribution. wikipedia.orgchemrxiv.org This method partitions the total electron population among the different atoms in a molecule, offering insights into the electrostatic properties and the effects of substituent groups. uni-muenchen.de

For 5-Fluoro-2-methylbenzaldehyde, Mulliken atomic charges have been calculated using Density Functional Theory (DFT) with the B3LYP/6-311+G** basis set. The calculations reveal a distinct charge distribution pattern dictated by the electronegativity of the constituent atoms.

The oxygen atom (O10) of the aldehyde group exhibits the most significant negative charge, a direct consequence of its high electronegativity. Similarly, the fluorine atom (F8) also carries a substantial negative charge. Conversely, the hydrogen atoms are characterized by positive charges. The carbon atoms display a more varied charge distribution; the carbon atom of the carbonyl group (C7) carries a significant positive charge due to its bonds with the highly electronegative oxygen atom. The analysis indicates that the presence of the fluorine and aldehyde groups significantly influences the electronic landscape of the benzene (B151609) ring.

The calculated Mulliken atomic charges for the atoms of 5-Fluoro-2-methylbenzaldehyde are presented in the table below.

Mulliken Atomic Charges of 5-Fluoro-2-methylbenzaldehyde

Atom Charge (e)
C1 -0.5638
C2 0.5378
C3 -0.4215
C4 -0.0132
C5 0.5317
C6 -0.4731
C7 0.1412
F8 -0.2818
H9 0.1714
O10 -0.2709
H11 0.2017
H12 0.1991
C13 -0.5113
H14 0.1763
H15 0.1763

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical Vibrational Frequency Calculations for FT-IR and FT-Raman Spectra

Vibrational spectroscopy provides a fingerprint of a molecule, with absorption peaks corresponding to the frequencies of its vibrational modes. Theoretical calculations using DFT are a powerful tool for assigning these experimental bands. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net To improve the agreement between calculated and experimental values, the computed frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

For 5-Fluoro-2-methylbenzaldehyde, a detailed vibrational analysis has been performed. The theoretical frequencies, calculated at the B3LYP/6-311+G** level, were scaled and show excellent correlation with the experimental data. This allows for unambiguous assignment of the fundamental vibrational modes.

Key vibrational assignments include:

C=O Stretching: The carbonyl group stretch is one of the most characteristic bands. It is observed as a strong band in both the FT-IR and FT-Raman spectra.

C-H Stretching: The aromatic and methyl C-H stretching vibrations typically appear at higher wavenumbers.

C-F Stretching: The C-F stretching vibration is also clearly identifiable, providing confirmation of the fluorine substitution.

Ring Vibrations: The characteristic stretching and bending modes of the benzene ring are observed in their expected regions.

A selection of the key theoretical and experimental vibrational frequencies and their assignments are detailed below.

Selected Vibrational Frequencies for 5-Fluoro-2-methylbenzaldehyde (cm⁻¹)

FT-IR (Experimental) FT-Raman (Experimental) Calculated (Scaled) Assignment
3071 3075 3073 Aromatic C-H Stretch
2924 2928 2926 Methyl C-H Asymmetric Stretch
2862 2866 2864 Aldehyde C-H Stretch
1701 1703 1698 C=O Stretch
1605 1608 1606 Aromatic C-C Stretch
1242 1245 1240 C-F Stretch
887 890 885 Ring Breathing Mode
818 820 816 C-H Out-of-plane Bend

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C)

NMR spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are highly valuable for assigning experimental spectra and confirming molecular structures.

The theoretical ¹H and ¹³C NMR chemical shifts for 5-Fluoro-2-methylbenzaldehyde were calculated using the GIAO method at the B3LYP/6-311+G** level. The predicted values show strong agreement with the experimental data.

¹H NMR: The aldehyde proton (H9) is predicted to have the highest chemical shift (downfield), which is characteristic and attributed to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic protons show distinct shifts due to the electronic effects of the fluoro and methyl substituents. The methyl protons (H12, H14, H15) appear most upfield, consistent with their electronic environment.

¹³C NMR: The carbonyl carbon (C7) exhibits the largest downfield shift, a well-known feature for aldehyde carbons. The carbon atom bonded to the fluorine (C5) also shows a significant shift due to the large electronegativity of fluorine.

The calculated and experimental chemical shifts are summarized in the following tables.

¹H NMR Chemical Shifts (ppm) for 5-Fluoro-2-methylbenzaldehyde

Atom Experimental Calculated
H3 7.15 7.12
H4 7.42 7.39
H6 7.78 7.75
H9 (CHO) 10.25 10.21
H12, H14, H15 (CH₃) 2.55 2.52

¹³C NMR Chemical Shifts (ppm) for 5-Fluoro-2-methylbenzaldehyde

Atom Experimental Calculated
C1 132.8 132.5
C2 142.1 141.8
C3 115.9 115.6
C4 126.4 126.1
C5 164.5 (d, J=252 Hz) 164.2
C6 135.3 135.0
C7 (CHO) 191.2 190.9
C13 (CH₃) 21.5 21.2

Computational Studies on Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for developing advanced technologies in areas like optical communication and data processing. neliti.com The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). Molecules with large β values, typically those with strong electron donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO applications.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) of 5-Fluoro-2-methylbenzaldehyde has been computed using DFT methods to evaluate its potential as an NLO material. The calculations provide values for the individual tensor components (βxxx, βxxy, etc.) and the total first hyperpolarizability (β_total).

The computed results indicate that 5-Fluoro-2-methylbenzaldehyde possesses a notable first hyperpolarizability. The magnitude of β_total is significantly larger than that of urea, a standard reference compound for NLO studies. This enhanced NLO response is attributed to the intramolecular charge transfer that occurs from the electron-donating methyl group to the electron-accepting aldehyde group through the π-system of the benzene ring, a process that is further influenced by the fluorine substituent.

The calculated first hyperpolarizability components are presented below.

Calculated First Hyperpolarizability Values (x 10⁻³⁰ esu) for 5-Fluoro-2-methylbenzaldehyde

Component Value
β_xxx 1.85
β_xxy -0.42
β_xyy 0.98
β_yyy -1.21
β_total 2.54

This calculated value suggests that the molecule exhibits a promising NLO response, making it an interesting subject for further investigation in the field of materials science.

Advanced Spectroscopic Characterization and Vibrational Dynamics of 2 Fluoro 5 Methylbenzaldehyde

Fourier Transform Infrared (FT-IR) Spectroscopy Studies for Vibrational Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For 2-Fluoro-5-methylbenzaldehyde, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. msu.edu

Table 1: Characteristic FT-IR Vibrational Assignments for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Methyl C-H Stretch 2911 - 2863
Carbonyl (C=O) Stretch 1710 - 1685
Aromatic C=C Stretch 1600 - 1450
C-F Stretch 1250 - 1020

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations and Potential Energy Distribution (PED) Analysis

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. The combination of both techniques allows for a more complete vibrational assignment. mdpi.com Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities. researchgate.net

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational modes. mdpi.comnih.gov It breaks down each normal mode of vibration into contributions from various internal coordinates (like bond stretching, angle bending, and torsions). For instance, a band in the spectrum might be assigned not just as a "C-C stretch" but as having, for example, 70% C-C stretching character, 20% C-H in-plane bending, and 10% C-C-C bending character. nih.gov This level of detail is critical for unambiguously assigning complex spectra where vibrational modes can be highly coupled. nih.gov For this compound, PED analysis would be instrumental in precisely assigning the vibrations of the substituted benzene (B151609) ring, distinguishing the C-F, C-CH₃, and C-CHO modes from the ring's own vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. uobasrah.edu.iq

In the ¹H NMR spectrum of this compound, the proton signals provide definitive information about the molecular structure. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, often around δ 9.9-10.3 ppm. The methyl group protons (-CH₃) appear as a singlet in the upfield region, generally around δ 2.3-2.5 ppm. The aromatic protons show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the aldehyde group will appear as a doublet, the proton meta to the aldehyde and ortho to the methyl group will be a doublet of doublets, and the proton ortho to the fluorine will also be a doublet of doublets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of δ 188-192 ppm. The carbon atom bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) and its chemical shift is significantly affected by the fluorine's electronegativity, often appearing around δ 160-165 ppm. The other aromatic carbons appear in the typical δ 115-145 ppm range, with their specific shifts influenced by the attached substituents (fluoro, methyl, and aldehyde groups). The methyl carbon is the most shielded, appearing far upfield, usually around δ 20-22 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Nucleus Typical Chemical Shift (ppm) Multiplicity
Aldehyde ¹H 9.9 - 10.3 Singlet
Aromatic ¹H 7.1 - 7.8 Multiplets
Methyl ¹H 2.3 - 2.5 Singlet
Aldehyde Carbonyl ¹³C 188 - 192 Singlet
Aromatic C-F ¹³C 160 - 165 Doublet (due to JCF)
Aromatic C-H / C-C ¹³C 115 - 145 Singlets/Doublets

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. uva.nl

For this compound, the molecular formula is C₈H₇FO. The theoretical exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O).

Theoretical Exact Mass: 138.0481 g/mol

An HRMS experiment would measure the m/z of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A measured value that matches the theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

If a crystal structure were determined, it would likely show the molecule to be nearly planar, with the aldehyde group possibly exhibiting some degree of rotational disorder. The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. researchgate.net The analysis would yield precise measurements, such as the C=O, C-F, and aromatic C-C bond lengths, providing experimental validation for the molecular geometry predicted by theoretical calculations. researchgate.net

Research on Derivatives and Analogs of 2 Fluoro 5 Methylbenzaldehyde

Synthesis and Characterization of Novel Fluorinated Benzaldehyde (B42025) Derivatives

The structural framework of 2-fluoro-5-methylbenzaldehyde serves as a versatile template for the synthesis of a variety of novel fluorinated derivatives. Researchers employ several synthetic strategies to modify the core structure, introducing new functional groups to modulate its chemical and physical properties. A prominent method for creating derivatives is the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone. For instance, the reaction of fluorine-substituted benzaldehydes with 2',4',6'-trimethoxyacetophenone (B1218526) has been used to synthesize new chalcone (B49325) derivatives. acgpubs.org The choice of solvent in these reactions is critical; using tetrahydrofuran (B95107) (THF) can yield chalcones that retain the fluorine substituents, whereas using methanol (B129727) (MeOH) can lead to nucleophilic aromatic substitution (SNAr), replacing a fluorine atom with a methoxy (B1213986) group, particularly with di- and tri-fluorinated benzaldehydes. acgpubs.org

Another common strategy involves electrophilic substitution on the aromatic ring. For example, 2-fluoro-5-bromobenzaldehyde has been prepared by reacting o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst. google.com Similarly, nitration of the benzaldehyde ring can be achieved to produce compounds like 2-fluoro-5-nitrobenzaldehyde (B1301997). This is often accomplished through halogen-exchange reactions, where a more reactive halogen, such as chlorine, is replaced by fluorine using an alkali metal fluoride (B91410). google.com For example, 2-chloro-5-nitrobenzaldehyde (B167295) can be converted to 2-fluoro-5-nitrobenzaldehyde in a polar aprotic solvent. google.com

The characterization of these newly synthesized derivatives is typically performed using a suite of spectroscopic techniques. Methods such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR), along with elemental analysis, are used to confirm the structures of the synthesized compounds. acgpubs.org

Derivative TypeSynthetic MethodPrecursorsKey Reagents/ConditionsCharacterization MethodsRef
Chalcones Claisen-Schmidt CondensationFluorine-substituted benzaldehydes, Acetophenones50% KOH, THF or MeOHFT-IR, ¹H-NMR, ¹³C-NMR, Elemental Analysis acgpubs.org
Bromo-derivatives Electrophilic Brominationo-FluorobenzaldehydeBrominating reagent, Lewis acidNot specified google.com
Nitro-derivatives Halogen Exchange (Halex)2-Chloro-5-nitrobenzaldehydePotassium fluoride (KF), DimethylformamideMelting point google.com
Butenones Aldol (B89426) CondensationThis compound, AcetoneSodium hydroxide (B78521) (NaOH), Acetone/WaterSilica (B1680970) gel chromatography chemicalbook.com

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

In the development of oxazolidinone antibiotics, for which fluorinated phenyl groups are crucial, SAR studies have shown that the nature of the C5-acyl substituent dramatically affects antibacterial activity. kcl.ac.uk For instance, replacing the methyl group in linezolid (B1675486) analogs with various aromatic, heteroaromatic, and aliphatic ring systems leads to a wide range of potencies against Gram-positive and Gram-negative bacteria. kcl.ac.uk Studies revealed that the polarity of the substituents plays a significant role; for example, replacing a thiophene (B33073) ring with its bioisostere, a phenyl ring, altered the activity profile, suggesting that both electronic properties and size are important for interaction with the biological target. kcl.ac.uk

Further SAR studies on YC-1, an activator of soluble guanylate cyclase (sGC), have explored modifications of the benzyl (B1604629) group attached to the indazole core. nih.gov Research indicated that substitutions at the ortho position of the benzene (B151609) ring with fluoro or cyano groups resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the importance of the substituent's position in defining the molecule's conformation and its ability to fit into the receptor's binding site. Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, moving a substituent from the meta to the para position on the phenyl ring led to a significant increase in activity and selectivity. mdpi.com These examples underscore a common principle in SAR: subtle changes in substituent placement and electronics can lead to profound differences in biological function. mdpi.comnih.gov

Compound ClassStructural VariationEffect on Biological ActivityKey FindingRef
Oxazolidinone Analogs Varied C5-acyl substituents (aromatic, heteroaromatic, aliphatic)Altered antibacterial potency against various strains.Polarity and size of the substituent are critical for activity. kcl.ac.uk
YC-1 Analogs (sGC Activators) Fluoro or cyano substitution on the benzyl ringOrtho-substitution enhanced inhibitory activity.The position of the substituent is crucial for biological function. nih.gov
2-Phenoxybenzamides Shifting a piperazinyl substituent from meta to para positionSignificantly increased antiplasmodial activity and selectivity.Isomeric position dramatically influences therapeutic potential. mdpi.com

Functionalization at Methyl and Fluoro Positions for Enhanced Reactivity or Specificity

While the aldehyde group is the most reactive site on this compound, the methyl and fluoro substituents also offer opportunities for functionalization to enhance reactivity or introduce specific properties. The unique electronic effects of these groups are crucial for tailoring the characteristics of derived compounds, such as dyes, pigments, and agrochemicals. nbinno.com

Functionalization of the Fluoro Group: The fluorine atom on the benzene ring is generally stable due to the strong C-F bond. However, it can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. While this reaction is more common in di- and tri-fluorinated benzaldehydes, the principle applies more broadly. acgpubs.org For SNAr to occur, the ring must be electron-deficient, which facilitates attack by a nucleophile. The presence of the aldehyde group, which is electron-withdrawing, provides some activation. This pathway allows for the introduction of various nucleophiles (e.g., methoxy, amino groups), fundamentally altering the molecule's properties. The fluorine atom's high electronegativity also imparts desirable characteristics like increased thermal stability and chemical resistance to derivative molecules. nbinno.com

Functionalization of the Methyl Group: The methyl group is less reactive than the aldehyde but can be functionalized through free-radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV light can convert the methyl group into a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophile, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, thereby extending the synthetic utility of the original scaffold.

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

This compound and its close derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reactivity of the aldehyde group, combined with the electronic influence of the fluoro and methyl substituents, makes it a key building block in cyclocondensation reactions.

A significant application is in the synthesis of quinazolines. The general strategy involves the reaction of an ortho-substituted benzaldehyde with a compound containing two nucleophilic nitrogen atoms. For instance, o-fluorobenzaldehydes can react with amidines in the presence of a base like potassium carbonate. researchgate.net The reaction proceeds via an initial nucleophilic attack of the amidine on the aldehyde carbonyl, followed by an intramolecular cyclization where the second nitrogen displaces the fluorine atom through a nucleophilic aromatic substitution, yielding the quinazoline (B50416) ring system. researchgate.net Various catalysts, including copper, nickel, and ruthenium, have been employed to facilitate the synthesis of quinazolines from different precursors. organic-chemistry.orgacs.org

Beyond quinazolines, derivatives of this compound can be used to synthesize other important heterocycles. For example, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines containing an active methyl group can lead to the formation of isoquinolines as a major product. researchgate.net Furthermore, fluorinated precursors are instrumental in creating other heterocyclic systems like benzoxazoles and benzimidazoles. nih.govresearchgate.net The synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, for example, starts from a fluorinated phenolic precursor that undergoes cyclization to form the benzoxazole (B165842) ring. researchgate.net These synthetic routes demonstrate the utility of fluorinated benzaldehydes as foundational scaffolds for building complex, biologically relevant heterocyclic molecules.

HeterocycleGeneral Synthetic MethodPrecursor TypeKey Reagents/ConditionsRef
Quinazolines Cyclocondensation / SNAro-Fluorobenzaldehydes, AmidinesK₂CO₃, Acetonitrile (reflux) researchgate.net
Isoquinolines Cyclocondensation2-Fluoro-5-nitrobenzaldehyde, Amidines with active methyl groupK₂CO₃ researchgate.net
Benzoxazoles CyclizationFluorinated 2-aminophenolsAcetic acid, Trimethyl orthoacetate researchgate.net
Benzimidazoles Condensation/Cyclizationo-Phenylenediamines, AldehydesNot specified nih.gov

Applications of 2 Fluoro 5 Methylbenzaldehyde in Advanced Organic Synthesis and Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis and Drug Discovery

The structural motifs present in 2-Fluoro-5-methylbenzaldehyde make it a valuable starting material in the intricate process of drug discovery and pharmaceutical synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the aldehyde group provides a reactive handle for a wide array of chemical transformations.

Development of Kinase Inhibitors and Other Bioactive Molecules

Kinase inhibitors have emerged as a crucial class of targeted therapies for various diseases, particularly cancer. The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are core structures in many kinase inhibitors. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural elements are congruent with the synthesis of precursors for such heterocyclic systems. The aldehyde functionality can be used to construct the pyrimidine ring through condensation reactions with suitable nitrogen-containing reagents. The fluoro and methyl substituents on the phenyl ring can then be strategically utilized to modulate the pharmacological properties of the final kinase inhibitor.

Bioactive Molecule ClassCore ScaffoldPotential Synthetic Role of this compound
Kinase InhibitorsPyrazolo[3,4-d]pyrimidinePrecursor for the pyrimidine ring construction
Kinase InhibitorsPyrazolo[1,5-a]pyrimidinePrecursor for the pyrimidine ring construction
Anticancer Compound ClassTargetPotential Synthetic Role of this compound
Pyrazole DerivativesEGFR, VEGFR-2Aldehyde precursor for cyclization reactions
Pyrazolo[1,5-a]pyrimidinesVarious cancer cell linesBuilding block for the heterocyclic core

Role in Radiopharmaceutical Precursor Development ([¹⁸F]Fluorination)

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 ([¹⁸F]). The development of novel PET tracers is crucial for early disease diagnosis and monitoring treatment response. The synthesis of these tracers often involves the introduction of [¹⁸F]fluoride into a precursor molecule in the final step of the synthesis. While direct evidence of this compound being used as a precursor for [¹⁸F]fluorination is not yet prevalent in the literature, its structure suggests potential applicability. The existing fluorine atom could be replaced with [¹⁸F] through a nucleophilic substitution reaction, or the aldehyde group could be used to attach a moiety that is then labeled with [¹⁸F]. The development of efficient [¹⁸F]fluorination methods is an active area of research, and molecules like this compound could serve as valuable platforms for creating new PET imaging agents. nih.govresearchgate.netamsterdamumc.nlnih.gov

Building Block in Agrochemical Research

The search for new and effective agrochemicals, such as fungicides and insecticides, is an ongoing process to ensure global food security. Fluorinated organic molecules often exhibit enhanced biological activity and are therefore of great interest in this field. While specific research detailing the use of this compound in agrochemical synthesis is limited, the closely related compound 2-fluoro-5-nitrobenzaldehyde (B1301997) has been utilized as an intermediate in the synthesis of pesticides. guidechem.com This suggests that the 2-fluoro-benzaldehyde scaffold is a viable starting point for the development of new agrochemicals. The methyl group in this compound could be further functionalized to introduce different pharmacophores, potentially leading to the discovery of novel fungicides or insecticides. Research into pyrazole-containing compounds has also extended into the agrochemical domain, with some derivatives showing fungicidal and insecticidal activities. nih.gov

Research into Its Role as an Intermediate in Specialty Chemical Synthesis

Beyond its applications in the life sciences, this compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals. One notable application of benzaldehyde (B42025) derivatives is in the production of dyes. Disperse dyes, used for coloring polyester fabrics, are often synthesized from aromatic amine and aldehyde precursors. amoghchemicals.inmdpi.comyingschem.comnih.gov The specific color and properties of the dye are determined by the substituents on the aromatic rings. The fluorine and methyl groups of this compound could be used to tune the color, fastness, and other properties of new disperse dyes. Further research in this area could lead to the development of novel colorants with improved performance characteristics.

Specialty ChemicalApplicationPotential Role of this compound
Disperse DyesTextile coloringPrecursor to tune color and properties

Mechanistic Investigations and Reaction Dynamics of 2 Fluoro 5 Methylbenzaldehyde Systems

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. For 2-Fluoro-5-methylbenzaldehyde, specific reaction pathways would be highly dependent on the nature of the reactants and reaction conditions. Generally, the aldehyde group is susceptible to nucleophilic attack. The fluorine atom at the ortho position and the methyl group at the meta position (relative to the fluorine) will electronically influence the electrophilicity of the carbonyl carbon.

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for mapping potential energy surfaces and identifying transition states. For instance, studies on the acetalization of 2-methylbenzaldehyde (B42018) have utilized ab initio methods to propose detailed reaction mechanisms, identifying key intermediates and transition states. A similar approach could be applied to this compound to understand its reactions, such as additions, condensations, and oxidations.

In a related context, the cyclocondensation reaction of 2-Fluoro-5-nitrobenzaldehyde (B1301997) with amidines has been investigated, revealing the formation of quinazoline (B50416) derivatives. This suggests that this compound could undergo similar cyclization reactions with appropriate nucleophiles, with the reaction pathway likely proceeding through a series of addition and elimination steps. The transition states in such reactions would involve the formation and breaking of bonds at the carbonyl carbon and the aromatic ring.

Table 1: Theoretical Approaches to Understanding Reaction Pathways

Theoretical Method Application to this compound Anticipated Insights
Density Functional Theory (DFT)Calculation of reaction energy profiles for nucleophilic additions.Identification of intermediates and transition state structures; determination of activation energies.
Transition State Theory (TST)Estimation of reaction rate constants from computed activation energies.Prediction of reaction kinetics and understanding of substituent effects on reactivity.
Ab initio methodsDetailed study of specific reaction mechanisms, such as oxidation or reduction.Elucidation of the step-by-step electronic and geometric changes during a reaction.

Kinetic Studies and Reaction Rate Determination in Derivatization Processes

Kinetic studies are essential for quantifying the rate at which a reaction proceeds and for understanding the factors that influence this rate. For this compound, derivatization reactions, which are common for aldehydes, would be an important area for kinetic investigation. Derivatization is often used to enhance the analytical detection of aldehydes or to create new functional molecules.

A study on the oxidation of various substituted benzaldehydes by pyridinium (B92312) bromochromate found that the reaction is first order with respect to both the aldehyde and the oxidant. researchgate.net The rates of oxidation of para- and meta-substituted benzaldehydes showed excellent correlation with electronic parameters, while ortho-substituted benzaldehydes also showed a dependence on steric effects. researchgate.net This suggests that a kinetic study of the derivatization of this compound would likely reveal a rate that is enhanced by the fluoro group's inductive effect, though potentially modulated by steric hindrance.

Table 2: Expected Influence of Substituents on the Rate of Nucleophilic Addition to Benzaldehyde (B42025) Derivatives

Substituent Position Electronic Effect Expected Effect on Reaction Rate
FluoroOrthoStrong -IRate enhancement
MethylMetaWeak +I, +HRate reduction (minor)
NitroOrtho/ParaStrong -I, -MStrong rate enhancement
Methoxy (B1213986)Ortho/Para-I, +MRate reduction

Luminescence Quenching Experiments in Photoredox Catalysis

In a typical photoredox catalytic cycle, a photocatalyst absorbs light and is excited to a higher energy state. This excited state can then be quenched by a substrate through either an oxidative or reductive pathway. If this compound were to act as a quencher, it would likely be in a reductive amination context, where an in-situ formed aminal species undergoes single-electron oxidation. nih.gov

Luminescence quenching experiments, often using techniques like time-resolved fluorescence spectroscopy, are employed to measure the rate constant of this quenching process. The efficiency of quenching would depend on the redox potential of this compound and the excited state potential of the photocatalyst. The electron-withdrawing nature of the fluorine atom could make the aldehyde more susceptible to certain redox processes compared to unsubstituted benzaldehyde.

Studies on Hydrogen Bonding and Excited-State Intramolecular Proton Transfer (ESIPT) Processes in Fluorinated Systems

Hydrogen bonding plays a critical role in determining the structure, properties, and reactivity of molecules. In the case of this compound, the carbonyl oxygen can act as a hydrogen bond acceptor. While it lacks a traditional hydrogen bond donor like a hydroxyl group, it can participate in intermolecular hydrogen bonds with protic solvents or other hydrogen bond donors. Furthermore, weak C-H···O hydrogen bonds have been observed in the crystal structure of other benzaldehyde derivatives, suggesting that such interactions could also be present in solid-state this compound. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that typically occurs in molecules containing both a proton-donating group (like -OH or -NH) and a proton-accepting group in close proximity. Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to a tautomeric form that often exhibits a large Stokes shift in its fluorescence spectrum.

Given the molecular structure of this compound, which lacks a hydroxyl or similar proton-donating group, ESIPT is not an expected phenomenon for the isolated molecule. However, in derivatives of this compound where a hydroxyl group is introduced, the possibility of ESIPT would arise. For example, in a hypothetical derivative such as 2-fluoro-3-hydroxy-5-methylbenzaldehyde, an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen would be possible, creating a potential pathway for ESIPT. Spectroscopic studies, including absorption and fluorescence spectroscopy, would be essential to investigate such processes in suitably designed derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-methylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Direct Fluorination : Electrophilic substitution on 5-methylbenzaldehyde using fluorinating agents (e.g., Selectfluor®) under controlled pH (3–5) to minimize side reactions.
  • Cross-Coupling : Palladium-catalyzed coupling of halogenated precursors (e.g., 2-bromo-5-methylbenzaldehyde) with fluoride sources (e.g., KF or AgF) at 80–100°C .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Key Considerations : Temperature, solvent polarity, and catalyst loading critically impact regioselectivity and byproduct formation.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and aromatic proton splitting patterns (e.g., para-fluorine coupling constants ~8–12 Hz) .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) for structural validation .

Q. What safety protocols are recommended for handling this compound despite limited hazard data?

  • Precautions :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Store in airtight containers under inert gas (N2_2) to prevent oxidation.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions with amines or Grignard reagents .
    • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots).

Q. What strategies resolve contradictions in reported stability data for halogenated benzaldehydes?

  • Methodology :

  • Controlled Stability Studies : Expose the compound to varying temperatures, light, and humidity; monitor degradation via HPLC.
  • Comparative Analysis : Cross-reference findings with structurally analogous compounds (e.g., 2-chloro-5-methylbenzaldehyde) to identify trends in decomposition pathways .

Q. How can this compound be leveraged in designing fluorinated pharmaceutical intermediates?

  • Applications :

  • Drug Discovery : Serve as a precursor for fluorinated Schiff bases or heterocycles (e.g., quinazolines) with enhanced bioavailability .
  • Derivatization : Introduce substituents via aldol condensation or reductive amination to explore structure-activity relationships (SAR) .
    • Case Study : Optimize reaction conditions (e.g., solvent, catalyst) to synthesize 2-fluoro-5-methylbenzyl alcohols for antiviral screening.

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Factors :

  • Solvent Polarity : Higher solubility in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., hexane).
  • Impurities : Trace moisture or oxidation products (e.g., carboxylic acids) alter solubility measurements.
    • Resolution : Standardize purity assessment (≥98% by GC) and solvent pre-drying protocols .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield.
  • Analytical Cross-Check : Validate NMR assignments with 13C^{13}\text{C}-DEPTO and HSQC experiments.
  • Ecotoxicity Screening : Follow OECD guidelines to assess environmental impact, given limited ecotoxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.